![molecular formula C7H10N2O B11922093 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the desired imidazopyridine ring system . Another method involves the use of multicomponent reactions, where three or more reactants combine in a single step to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, such as dihydrofolate reductase and lanosterol 14-alpha-demethylase . This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Tetrazole fused imidazopyridines: These compounds also exhibit a range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H10N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-5H2 |
InChI Key |
QOUDHQQETFIFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NCCN2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


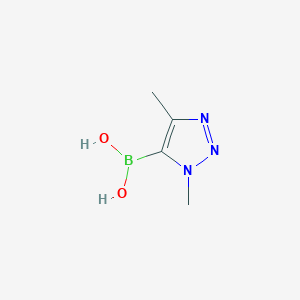
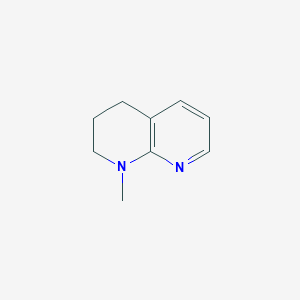

![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)


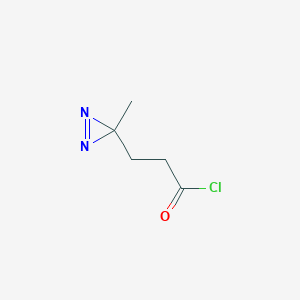
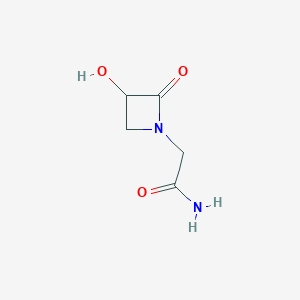


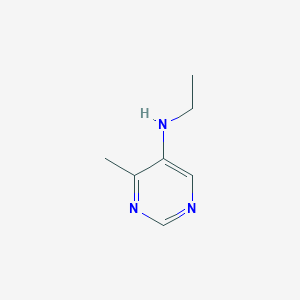

![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
